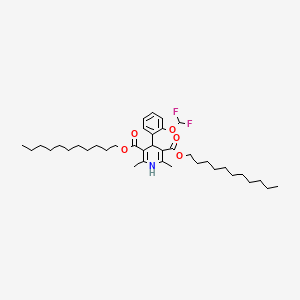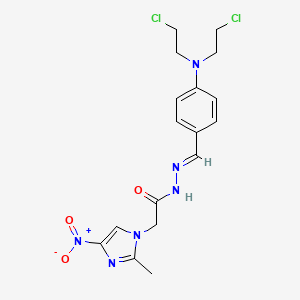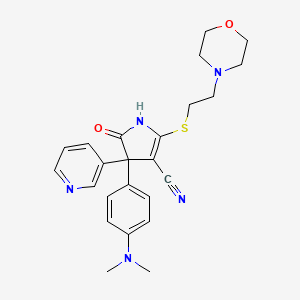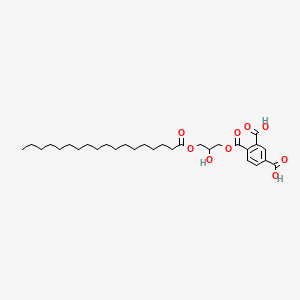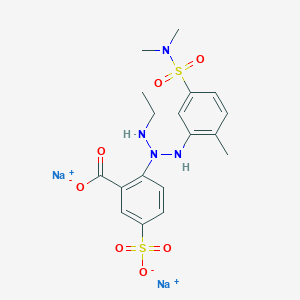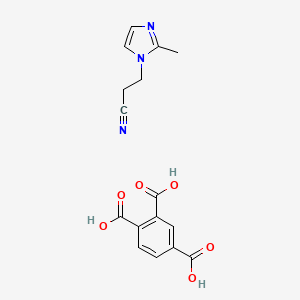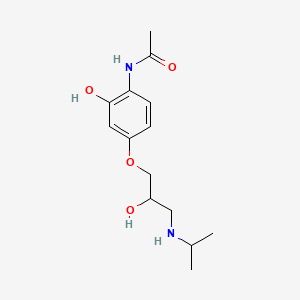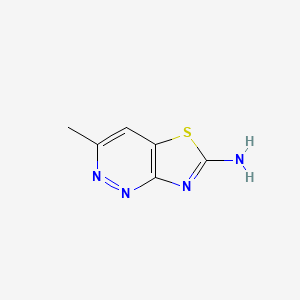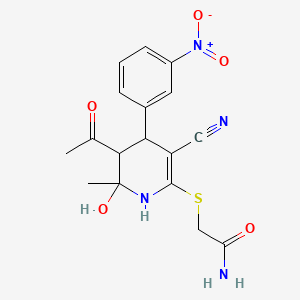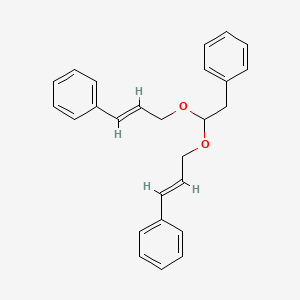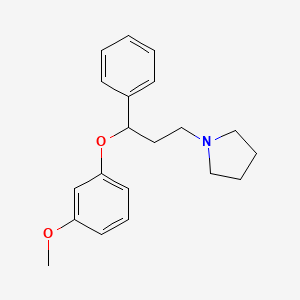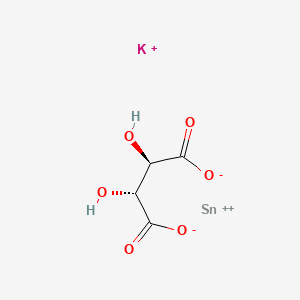
Tin potassium tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin potassium tartrate is a chemical compound that combines tin, potassium, and tartrate ions. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is often used as a catalyst and in electroplating processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin potassium tartrate can be synthesized through the reaction of potassium tartrate with tin salts. One common method involves dissolving potassium tartrate in water and then adding a tin salt, such as tin(II) chloride, under controlled conditions. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound involves larger-scale reactions with precise control over temperature, pH, and concentration of reactants. The process may include steps such as filtration, purification, and drying to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Tin potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can also be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions where one of its components is replaced by another ion or molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used to oxidize this compound.
Reducing Agents: Reducing agents like sodium borohydride can reduce the compound.
Substitution Reactions: These reactions often require specific catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of tin, while reduction could produce lower oxidation states.
Applications De Recherche Scientifique
Tin potassium tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: this compound is used in electroplating processes to deposit tin coatings on various substrates, enhancing their corrosion resistance and electrical conductivity.
Mécanisme D'action
The mechanism by which tin potassium tartrate exerts its effects involves its interaction with molecular targets and pathways. In catalytic processes, the compound facilitates the reaction by lowering the activation energy and providing an alternative reaction pathway. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Potassium Tartrate: A related compound used in food and pharmaceutical industries.
Tin(II) Chloride: Another tin compound with applications in electroplating and as a reducing agent.
Potassium Sodium Tartrate: Known for its use in Fehling’s solution and as a catalyst in organic synthesis.
Uniqueness: Tin potassium tartrate is unique due to its combination of tin and tartrate ions, which imparts specific chemical properties that are not found in other similar compounds. Its ability to act as a catalyst and its applications in electroplating make it distinct from other tin or tartrate compounds.
Propriétés
Numéro CAS |
73926-79-1 |
|---|---|
Formule moléculaire |
C4H4KO6Sn+ |
Poids moléculaire |
305.88 g/mol |
Nom IUPAC |
potassium;(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C4H6O6.K.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;+1;+2/p-2/t1-,2-;;/m1../s1 |
Clé InChI |
CJVUOQNAMHTLKR-OLXYHTOASA-L |
SMILES isomérique |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sn+2] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[Sn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


